molecular formula C10H6O3S2 B1587106 Thiophene-2-carboxylic anhydride CAS No. 25569-97-5

Thiophene-2-carboxylic anhydride

Cat. No. B1587106
CAS RN: 25569-97-5
M. Wt: 238.3 g/mol
InChI Key: BKBCDDYQJQGMNX-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic anhydride is an organic compound with the molecular weight of 240.3 . It is a light yellow crystal powder and is used as an organic chemical synthesis intermediate .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The IUPAC name of Thiophene-2-carboxylic anhydride is 1H-1lambda3-thiophene-2-carboxylic anhydride . The Inchi Code is 1S/C10H8O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6,14-15H .


Chemical Reactions Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene-2-carboxylic anhydride is a light yellow crystal powder . It dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform .

Scientific Research Applications

Organic Semiconductors

Thiophene-2-carboxylic anhydride plays a significant role in the development of organic semiconductors. Its derivatives are integral in creating materials that exhibit semiconducting properties, which are essential for the fabrication of electronic devices like thin-film transistors .

Organic Field-Effect Transistors (OFETs)

In the field of OFETs, thiophene derivatives are used to enhance charge carrier mobility. Thiophene-2-carboxylic anhydride can be a precursor for synthesizing compounds that align well in thin films, thus improving the performance of OFETs .

Organic Light-Emitting Diodes (OLEDs)

The application of thiophene-2-carboxylic anhydride extends to OLEDs, where its derivatives contribute to the development of hole transport materials. These materials are crucial for efficient light emission in display and lighting technologies .

Medicinal Chemistry

Thiophene-2-carboxylic anhydride derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. They serve as key intermediates in the synthesis of biologically active molecules .

Corrosion Inhibitors

In material science, thiophene derivatives, synthesized using thiophene-2-carboxylic anhydride, act as corrosion inhibitors. They protect metals from corroding, which is vital in industrial applications to prolong the life of metal components .

Antimicrobial Agents

Research has shown that thiophene derivatives possess antimicrobial properties. Thiophene-2-carboxylic anhydride can be used to synthesize compounds that effectively inhibit the growth of various bacteria and fungi, making it valuable in the development of new antibiotics .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them suitable for drug development. Thiophene-2-carboxylic anhydride can be a starting material for creating nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce inflammation and pain .

Anticancer Research

Thiophene-2-carboxylic anhydride derivatives are being studied for their anticancer activities. They have the potential to be developed into chemotherapeutic agents that target specific cancer cells, offering a pathway for novel cancer treatments .

Mechanism of Action

Target of Action

Thiophene-2-carboxylic anhydride is a compound that has been found to interact with a variety of targets. It is a part of a larger class of compounds known as thiophene derivatives, which have been shown to exhibit a range of biological effects

Mode of Action

The mode of action of Thiophene-2-carboxylic anhydride involves its interaction with its targetsFor example, in the case of the Suzuki–Miyaura coupling reaction, the compound participates in a series of electronically divergent processes with the metal catalyst .

Biochemical Pathways

Thiophene-2-carboxylic anhydride is involved in several biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, it has been found to participate in the oxidation reactions initiated by hydroperoxyl radical .

Result of Action

The molecular and cellular effects of Thiophene-2-carboxylic anhydride’s action are diverse, given its involvement in various biochemical pathways. For instance, in the Suzuki–Miyaura coupling reaction, it contributes to the formation of carbon–carbon bonds . In the oxidation reactions initiated by hydroperoxyl radical, it leads to the formation of different products, including important isomers such as thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiophene-2-carboxylic anhydride. For instance, the compound’s reactivity can be influenced by the pH of the environment . Additionally, the compound’s action can be affected by its exposure to environmental pollutants .

Safety and Hazards

Thiophene-2-carboxylic anhydride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, they have a promising future in both industrial applications and medicinal chemistry.

properties

IUPAC Name

thiophene-2-carbonyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S2/c11-9(7-3-1-5-14-7)13-10(12)8-4-2-6-15-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCDDYQJQGMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394958
Record name thiophene-2-carboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carboxylic anhydride

CAS RN

25569-97-5
Record name thiophene-2-carboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions that the rotation of the substituent group in Acetic thieno[3,4-b]thiophene-2-carboxylic anhydride implies a low energy increase. What are the implications of this finding for potential applications of this compound?

A1: The low rotational barrier around the C7-C9 bond in Acetic thieno[3,4-b]thiophene-2-carboxylic anhydride, as suggested by the calculated low energy increase of about 2 kcal/mol [], indicates a degree of flexibility within the molecule. This flexibility could be significant in various ways:

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